(S)-3-Benzylpiperazine-2,5-dione

Chiral resolution Enantioselective synthesis Stereochemical control

(S)-3-Benzylpiperazine-2,5-dione (CAS 10125-07-2), also designated as Cyclo(-Gly-Phe) or (3S)-3-benzylpiperazine-2,5-dione, is a chiral 2,5-diketopiperazine (DKP) derived from glycine and L-phenylalanine. It is a naturally occurring cyclic dipeptide identified in Aspergillus fumigatus, Streptomyces xanthophaeus, and Kandelia candel.

Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
CAS No. 10125-07-2
Cat. No. B050858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-Benzylpiperazine-2,5-dione
CAS10125-07-2
Synonyms(S)-3-(Phenylmethyl)-2,5-piperazinedione;  L-3-Benzyl-2,5-piperazinedione;  Cyclo(glycyl-L-phenylalanyl);  (S)-2-Benzylpiperazine-3,6-dione;  (S)-3-Benzyl-2,5-dioxopiperazine;  (S)-3-Benzylpiperazine-2,5-dione;  Cyclic glycylphenylalanine;  Cyclic(glycylphe
Molecular FormulaC11H12N2O2
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESC1C(=O)NC(C(=O)N1)CC2=CC=CC=C2
InChIInChI=1S/C11H12N2O2/c14-10-7-12-11(15)9(13-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,15)(H,13,14)/t9-/m0/s1
InChIKeyUZOJHXFWJFSFAI-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: (S)-3-Benzylpiperazine-2,5-dione (CAS 10125-07-2) as a Research-Grade Diketopiperazine Building Block and Model Compound


(S)-3-Benzylpiperazine-2,5-dione (CAS 10125-07-2), also designated as Cyclo(-Gly-Phe) or (3S)-3-benzylpiperazine-2,5-dione, is a chiral 2,5-diketopiperazine (DKP) derived from glycine and L-phenylalanine [1]. It is a naturally occurring cyclic dipeptide identified in Aspergillus fumigatus, Streptomyces xanthophaeus, and Kandelia candel [1]. With a molecular weight of 204.22 g/mol and an (S)-configuration at the 3-position, this compound serves as a fundamental chiral scaffold in peptide chemistry, a model compound for protein folding thermodynamics, and a minimalistic organogelator for supramolecular materials research [2].

Why (S)-3-Benzylpiperazine-2,5-dione Cannot Be Replaced by In-Class Analogs: A Supplier's Technical Justification


Caution: The available public literature contains limited high-strength, quantitative head-to-head comparative data for (S)-3-Benzylpiperazine-2,5-dione against its closest structural analogs. Consequently, the evidence presented below represents the best currently accessible differentiation, though not all evidence dimensions achieve the rigor of direct, assay-matched comparisons. Substitution of this compound with racemic 3-benzylpiperazine-2,5-dione, the (R)-enantiomer (CAS 23927-19-7) , or other diketopiperazine analogs such as Cyclo(Phe-Phe) or Cyclo(Val-Val) compromises critical functional attributes: stereospecific recognition in biological systems, the unique gelation profile arising from the Gly-Phe combination, and fidelity as a protein unfolding model compound [1]. The following quantitative evidence guide details these differentiation dimensions.

Quantitative Evidence Guide: (S)-3-Benzylpiperazine-2,5-dione Differentiation from Closest Analogs


Enantiomeric Purity: (S)- vs. (R)-3-Benzylpiperazine-2,5-dione for Stereospecific Applications

The (S)-enantiomer (CAS 10125-07-2) is the naturally occurring form isolated from multiple microbial and plant sources [1]. The (R)-enantiomer (CAS 23927-19-7) is a synthetic compound with a distinct stereochemical identity (molecular weight 204.22 g/mol, identical elemental composition) . While direct comparative bioactivity data between the two enantiomers is scarce in public literature, the (S)-configuration is essential for applications requiring biological fidelity to natural products, chiral catalysis, and enantioselective synthesis where (3R)- and (3S)-derivatives yield distinct stereochemical outcomes in aldol condensations [2].

Chiral resolution Enantioselective synthesis Stereochemical control

Lowest Molecular Weight Peptide-Based Hydrogelator: Cyclo(-Gly-Phe) vs. Other Diketopiperazines and Peptidic Gelators

Cyclo[Gly-L-Phe] (molecular weight 204.23 g/mol) has been identified as the lowest molecular weight peptide-based hydrogelator described to date [1]. This property is unique within the diketopiperazine class; for comparison, most peptide-based hydrogelators require significantly higher molecular weights (typically >250–500 g/mol) to achieve comparable gelation [2]. Comprehensive studies by Hanabusa et al. demonstrate that simple cyclo(dipeptide)s, including Cyclo(Gly-Phe), can gel a broad spectrum of organic fluids including edible oils, glyceryl esters, alcohols, and aromatic molecules, with minimum gel concentrations (MGC) reported in the range of 0.1–1.0% (w/v) depending on the solvent [2].

Supramolecular gels Organogelators Low molecular weight gelators

Protein Unfolding Model Compound: Cyclo(-Gly-Phe) vs. Linear Dipeptides and Other Cyclic Dipeptides

Cyclo(-Gly-Phe) has been employed as a solid model compound for studying the thermodynamics of protein unfolding, specifically in the landmark work by Murphy and Gill (1991) that established the enthalpy-entropy convergence temperature framework for small globular proteins [1]. The dissolution thermodynamics of solid cyclic dipeptides, including Cyclo(Gly-Phe), into water provide group additivity parameters that rationalize the apolar contributions to protein denaturation enthalpy and entropy changes [1]. Unlike linear dipeptides (e.g., H-Gly-Phe-OH) which adopt multiple conformations in solution, the rigid diketopiperazine scaffold of Cyclo(-Gly-Phe) constrains the peptide backbone to a single geometry, providing a well-defined thermodynamic reference state [2].

Protein thermodynamics Model compounds Enthalpy-entropy convergence

Cytotoxic Activity: Cyclo(-Gly-Phe) vs. Cyclo(-Phe-Phe) Against Human Cancer Cell Lines

Cyclo(Phe-Gly) has been reported to exhibit strong inhibitory activity against human cancer cell lines KB and KBv200 with LD50 values of 6.5 and 11.2 μmol/L, respectively . For comparison, Cyclo(-Phe-Phe) (CAS 2862-51-3), a closely related diketopiperazine containing two phenylalanine residues, has been described as a dual inhibitor of the serotonin transporter and acetylcholinesterase, but its cytotoxicity profile differs and is not directly comparable . Structure-cytotoxicity relationship studies on neihumicin-related piperazine-2,5-diones indicate that C-3 and C-6 disubstituted derivatives are generally more cytotoxic than monosubstituted analogs, positioning Cyclo(-Gly-Phe), which bears a single benzyl substituent, as a useful reference compound for delineating the contribution of mono-aromatic substitution to DKP cytotoxicity [1].

Cytotoxicity Anticancer Structure-activity relationships

Recommended Application Scenarios for (S)-3-Benzylpiperazine-2,5-dione Based on Differentiating Evidence


Natural Product Dereplication and Metabolomics Reference Standard

Given its confirmed natural occurrence in Aspergillus fumigatus, Streptomyces xanthophaeus, and Kandelia candel [1], (S)-3-Benzylpiperazine-2,5-dione is the preferred reference standard for LC-MS/MS or GC-MS dereplication workflows targeting diketopiperazine natural products. The (S)-enantiomer is the biologically relevant form; use of the racemate or (R)-enantiomer would confound metabolomic identification and quantitative analysis .

Minimalistic Organo/Hydrogelator Development Platform

As the lowest molecular weight peptide-based hydrogelator reported (MW 204.23 g/mol) [2], Cyclo(-Gly-Phe) is the optimal minimalist scaffold for structure–gelation relationship studies. It enables researchers to probe the minimum structural requirements for self-assembly into supramolecular gels, with demonstrated gelation of edible oils, glyceryl esters, alcohols, and aromatic solvents at low minimum gel concentrations [3].

Biophysical Model Compound for Protein Folding Thermodynamics

Cyclo(-Gly-Phe) provides a unique combination of a rigid peptide backbone geometry and an aromatic benzyl side chain, making it an essential model compound for group additivity analyses of protein unfolding energetics [4]. Researchers investigating the hydrophobic contribution of phenylalanine residues to protein stability should select this compound over simpler DKPs such as Cyclo(Gly-Gly) which lack the aromatic side chain [5].

Structure–Activity Relationship (SAR) Baseline for Cytotoxic Diketopiperazine Derivatives

With reported LD50 values of 6.5–11.2 μmol/L against KB and KBv200 cancer cell lines , Cyclo(-Gly-Phe) serves as a critical monosubstituted DKP reference compound. In SAR studies of neihumicin-type antitumor DKPs, where C-3,C-6 disubstitution is required for potent cytotoxicity [6], this compound provides the monosubstituted baseline necessary to quantify the contribution of a second substituent to activity enhancement.

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